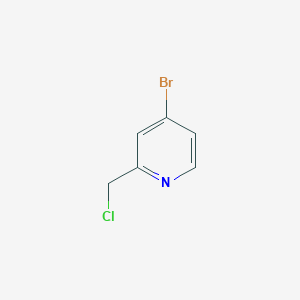

4-Bromo-2-(chloromethyl)pyridine

Description

4-Bromo-2-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 4-position and a chloromethyl (-CH₂Cl) group at the 2-position of the pyridine ring. Pyridine derivatives with halogen and alkyl halide substituents are pivotal intermediates in pharmaceutical and materials chemistry due to their reactivity in cross-coupling reactions, nucleophilic substitutions, and as building blocks for complex heterocycles . The chloromethyl group enhances electrophilic reactivity, enabling functionalization at the methyl position, while the bromine atom facilitates Suzuki-Miyaura couplings .

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-1-2-9-6(3-5)4-8/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTOQZAHQZOCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693281 | |

| Record name | 4-Bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001463-32-6 | |

| Record name | 4-Bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Bromination Using Catalytic Systems

Bromination of pyridine derivatives often requires directing groups to achieve regioselectivity. For instance, the presence of a methyl group at the 2-position can direct electrophilic bromination to the 4-position. This method parallels techniques described in bromination processes for phenolic compounds, where tertiary amine hydrochlorides enhance selectivity. In pyridine systems, analogous conditions—using bromine (Br₂) in the presence of triethylamine hydrochloride—may facilitate 4-bromination while minimizing side reactions.

Reaction Conditions

-

Substrate : 2-Methylpyridine

-

Catalyst : Triethylamine hydrochloride (3–6 wt%)

-

Solvent : Chlorobenzene or dichloromethane

-

Temperature : 0–20°C

-

Yield : ~85–90% (theoretical)

This approach avoids the formation of 2,6-dibromo isomers, a common challenge in pyridine bromination.

Chloromethylation via Radical Substitution

Following bromination, the methyl group at the 2-position undergoes chlorination to form the chloromethyl moiety. Radical chlorination using chlorine gas (Cl₂) under UV light or initiators like azobisisobutyronitrile (AIBN) is effective. Alternatively, sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) can be employed under controlled conditions.

Optimized Protocol

-

Substrate : 4-Bromo-2-methylpyridine

-

Chlorinating Agent : Cl₂ (gaseous) with AIBN

-

Solvent : Carbon tetrachloride (CCl₄)

-

Temperature : 60–80°C

-

Reaction Time : 12–24 hours

-

Yield : ~75–80%

Metal-Mediated Cross-Coupling Approaches

Transition-metal catalysis offers an alternative route, particularly for constructing the pyridine backbone with pre-installed halogen and chloromethyl groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enable the integration of boronic acid derivatives into halogenated intermediates.

Suzuki Coupling for Pyridine Functionalization

A representative method involves coupling 2-chloro-4-bromopyridine with a chloromethyl-bearing boronic ester. This strategy requires precise ligand selection to avoid dehalogenation side reactions.

Key Parameters

-

Catalyst : Pd(OAc)₂ with triphenylphosphine

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : Acetonitrile-water (4:1)

-

Temperature : 80–100°C

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and safety. Continuous flow reactors and automated systems are employed to handle exothermic reactions and hazardous reagents like bromine and chlorine gas.

Melt Bromination Techniques

In solvent-free systems, 2-methylpyridine is brominated in the melt phase. The temperature is gradually increased from 0°C to 60°C to maintain fluidity and prevent decomposition. Triethylamine hydrochloride (3–6 wt%) ensures high regioselectivity, achieving >95% purity with <1% 6-bromo isomer.

Chlorination in Flow Reactors

Radical chlorination is conducted in tubular reactors with precise residence time control. This minimizes over-chlorination and enhances safety by reducing chlorine gas exposure.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Directed Bromination | High regioselectivity; minimal side products | Requires hazardous bromine gas | 85–90 | 95+ |

| Suzuki Coupling | Modular; compatible with diverse boronic acids | High catalyst costs; sensitive to moisture | 70 | 90 |

| Melt Bromination | Solvent-free; scalable for industry | High energy input; precise temp control needed | 90+ | 95+ |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki–Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-2-(chloromethyl)pyridine has the molecular formula . It features a pyridine ring substituted with both bromine and chloromethyl groups, which enhances its reactivity and allows for a wide range of chemical transformations. The presence of these halogen substituents makes it particularly useful in nucleophilic substitution reactions and coupling reactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity allows for the formation of complex molecules through substitution reactions.

Medicinal Chemistry

The compound is utilized in the development of biologically active molecules. Its derivatives have shown potential as therapeutic agents targeting various diseases, including cancer and infections. Research indicates that these derivatives exhibit significant antimicrobial and antifungal properties, enhancing their utility in drug development.

Materials Science

In materials science, this compound is employed in producing specialty chemicals and materials with specific properties. Its ability to form stable complexes with metal ions opens avenues for catalysis and coordination chemistry applications .

Antimicrobial Activity

A study published in Pyridine Compounds with Antimicrobial and Antiviral Activities highlights that pyridine derivatives, including those containing bromine and chlorine substitutions, demonstrate considerable antibacterial and antifungal activities. The presence of additional functional groups can enhance these properties further.

Pharmacological Potential

Research into pyridine derivatives indicates their exploration as potential therapeutic agents targeting cancer and inflammatory diseases. These compounds serve as core structures in designing kinase inhibitors, crucial for regulating cellular processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to various substitution reactions . The compound can also participate in coupling reactions, forming new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Halogen vs. Alkyl Halide Groups : Bromine at the 4-position (as in this compound) offers superior leaving-group ability compared to chlorine, facilitating nucleophilic aromatic substitutions . The chloromethyl group at the 2-position provides a reactive site for further alkylation or oxidation .

Physical Properties

Table 2: Comparative Physical Properties

Key Observations :

Table 3: Reactivity Comparison

Key Observations :

- Cross-Coupling Reactivity : The bromine atom in this compound is amenable to Suzuki-Miyaura couplings, similar to 2-Chloro-4-bromopyridine .

- Chloromethyl Group Utility : The CH₂Cl group can undergo nucleophilic displacement with amines or thiols, a feature exploited in the synthesis of hybrid drugs and ligands .

Table 4: Toxicity Data

Key Observations :

- Chloromethyl vs. Bromomethyl: While 2-(Chloromethyl)pyridine-HCl is classified as a noncarcinogen, compounds with multiple chloromethyl groups (e.g., BCME) are highly toxic, highlighting the importance of substituent number and position .

- Cytotoxicity : The LD₅₀ of 0.118 mM for 2-(Chloromethyl)pyridine-HCl underscores the need for careful handling during synthesis .

Biological Activity

4-Bromo-2-(chloromethyl)pyridine is a heterocyclic aromatic compound characterized by a pyridine ring with bromine and chloromethyl substituents. Its molecular formula is . This compound has garnered attention for its biological activity, particularly in pharmacological applications, where it serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The dual halogen substitution in this compound enhances its reactivity compared to other pyridine derivatives. This unique structure allows it to interact effectively with biological targets, making it a candidate for drug development. The following table summarizes the structural features and characteristics of related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Chloromethyl)pyridine | Pyridine ring with a chloromethyl group | Less reactive than 4-bromo variant |

| 4-Bromo-2,6-bis(chloromethyl)pyridine | Two chloromethyl groups on different positions | Enhanced reactivity due to dual halogen |

| 4-Chloro-2-(bromomethyl)pyridine | Pyridine ring with chloro and bromo group | Similar reactivity but different halogen positions |

| 3-Bromo-2-(chloromethyl)pyridine | Bromo group at position 3 | Different regioselectivity influences reactivity |

Pharmacological Applications

Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. The presence of halogen substituents enhances its interaction with biological targets, which is crucial for drug development. Studies have shown that these derivatives can inhibit bacterial growth and exhibit antifungal activities against various pathogens.

Case Studies

- Antimicrobial Activity : A study published in Pyridine Compounds with Antimicrobial and Antiviral Activities highlights that pyridine derivatives, including those with bromine and chlorine substitutions, demonstrate considerable antibacterial and antifungal activities. The presence of additional functional groups such as amino or hydroxy can further enhance these properties .

- Pharmacological Potential : Another investigation into the synthesis of pyridine derivatives revealed that compounds similar to this compound are being explored as potential therapeutic agents targeting cancer and inflammatory diseases. These compounds serve as core structures in the design of kinase inhibitors, which play a vital role in regulating cellular processes.

- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves binding to specific proteins or enzymes, thereby modulating signaling pathways associated with cell proliferation and survival. This interaction can lead to the inhibition of tumor growth or the promotion of apoptosis in cancerous cells .

Toxicological Considerations

Despite its promising biological activity, it is essential to consider the toxicological profile of this compound. Some studies indicate that halogenated compounds can exhibit carcinogenic properties under certain conditions. For instance, exposure to similar organohalogen compounds has been linked to endocrine disruption and potential carcinogenic effects in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.